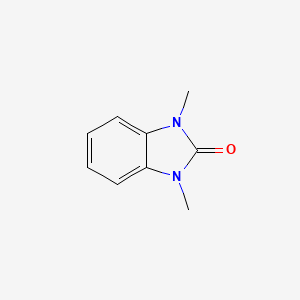

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Descripción general

Descripción

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is an organic compound with the molecular formula C9H10N2O. It is a white to pale yellow crystalline solid that is soluble in organic solvents such as alcohols and ketones, but only slightly soluble in water . This compound is known for its stability and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonylating agents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.

Synthesis from arylureas: This involves the reaction of arylureas with various reagents to form the benzimidazolone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the cyclocarbonylation method due to its efficiency and high yield .

Análisis De Reacciones Químicas

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the notable applications of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives is their antiviral properties. Research has demonstrated that novel 4-substituted derivatives exhibit significant inhibitory activity against the Respiratory Syncytial Virus (RSV), which is a major cause of respiratory infections in infants and the elderly. The synthesis of these compounds involves substituting the benzimidazole ring to enhance antiviral efficacy. For instance, compounds derived from this structure have shown promising results in inhibiting RSV replication .

Antibacterial Properties

The antibacterial activity of this compound analogs has been extensively studied. A series of novel derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited high antibacterial activity, with zone inhibition measurements demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For example, compounds 6e and 6f showed zones of inhibition exceeding 28 mm against multiple bacterial strains .

Synthesis Techniques

The synthesis of this compound derivatives often employs efficient methods such as one-pot nitration reactions. This approach minimizes the use of hazardous reagents while maximizing yield. For instance, a recent study reported a straightforward synthesis process yielding high-purity products through controlled nitration conditions .

Characterization Methods

Characterization of synthesized compounds is crucial for confirming structural integrity and assessing properties. Techniques such as single crystal X-ray diffraction and mass spectrometry are commonly utilized to analyze the molecular structure and purity of the compounds. The crystal structures reveal important information about molecular packing and potential interactions with biological targets .

Antibacterial Activity Results

| Compound | Gram-Negative Bacteria | Gram-Positive Bacteria | Zone of Inhibition (mm) |

|---|---|---|---|

| 6a | E. coli | S. aureus | 16 |

| 6b | Pseudomonas aeruginosa | S. pyogenes | 19 |

| 6e | E. coli | S. aureus | 29 |

| 6f | Pseudomonas aeruginosa | S. pyogenes | 28 |

Case Study: Antiviral Efficacy Against RSV

A study focusing on the antiviral efficacy of novel derivatives demonstrated that specific modifications to the benzimidazole structure significantly increased potency against RSV. The research involved testing various analogs in vitro, leading to the identification of lead compounds suitable for further development into therapeutic agents .

Case Study: Antibacterial Screening

In another investigation, several synthesized analogs were screened for antibacterial activity using standard microbiological techniques. The results indicated that modifications to the side chains greatly influenced antibacterial effectiveness, with some compounds achieving comparable efficacy to established antibiotics like ciprofloxacin .

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its ability to act as an electron donor. This property makes it useful as an n-type dopant in organic electronics, where it enhances the conductivity of materials by donating electrons . The compound interacts with molecular targets such as organic thin-film transistors and solar cells, improving their performance .

Comparación Con Compuestos Similares

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds such as:

2-Benzimidazolinone: Similar in structure but lacks the methyl groups at positions 1 and 3.

2-Hydroxybenzimidazole: Contains a hydroxyl group instead of the carbonyl group.

2-Oxobenzimidazole: Similar structure but with different substituents.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in terms of its stability and electron-donating capabilities .

Actividad Biológica

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, affecting critical biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication, suggesting potential anticancer applications . Additionally, the compound exhibits activity against voltage-gated sodium channels and various kinases, positioning it as a candidate for treating conditions such as solid tumors and autoimmune disorders .

Pharmacological Properties

Recent studies have highlighted several pharmacological effects of this compound:

- Antiviral Activity : Novel derivatives of this compound have demonstrated efficacy against respiratory syncytial virus (RSV), indicating its potential use as an antiviral agent .

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal activities. For example, it displayed notable antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans with minimal inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml .

- Cholinesterase Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents at specific positions on the benzimidazole core can enhance selectivity and potency against various biological targets. For example, introducing methyl or methoxy groups at position 6 significantly improved the compound's inhibitory activity against BRPF2, a protein involved in cancer progression .

Anticancer Potential

A study investigated the anticancer properties of several benzimidazole derivatives, including this compound. These compounds were tested on various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of benzimidazole derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that compounds derived from this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria . The data are summarized in Table 1 below.

Propiedades

IUPAC Name |

1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282784 | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-21-0 | |

| Record name | 3097-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylbenzimidazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.